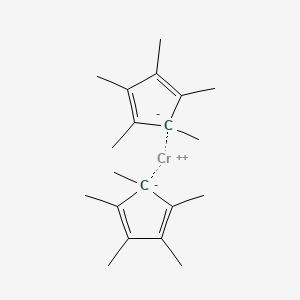
Decamethylchromocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decamethylchromocene, also known as bis(pentamethylcyclopentadienyl)chromium, is an organochromium compound with the formula (\text{Cr[C}_5(\text{CH}_3)_5]_2). It is a member of the metallocene family, which are compounds consisting of a metal sandwiched between two cyclopentadienyl anions. This compound is particularly notable for its stability and unique electronic properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Decamethylchromocene can be synthesized through several methods. One common synthetic route involves the reaction of chromium(II) chloride with lithium pentamethylcyclopentadienide in tetrahydrofuran (THF). The reaction proceeds as follows :
[ \text{CrCl}_2 + 2 \text{LiC}_5(\text{CH}_3)_5 \rightarrow \text{Cr[C}_5(\text{CH}_3)_5]_2 + 2 \text{LiCl} ]
This method typically yields high purity this compound. Industrial production methods are similar but often involve scaling up the reaction conditions and optimizing for cost-efficiency and yield .
Análisis De Reacciones Químicas
Decamethylchromocene undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include :
Oxidation: this compound can be oxidized to form chromium(III) complexes. For example, reaction with oxygen or other oxidizing agents can yield (\text{Cr[C}_5(\text{CH}_3)_5]_2\text{O}).
Reduction: It can be reduced to form chromium(I) species, although these reactions are less common.
Substitution: this compound can undergo ligand substitution reactions where one or both cyclopentadienyl rings are replaced by other ligands.
Aplicaciones Científicas De Investigación
Decamethylchromocene has a wide range of applications in scientific research :
Chemistry: It is used as a precursor for the synthesis of various organochromium compounds and as a catalyst in organic reactions.
Biology: Its unique electronic properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its paramagnetic properties.
Industry: It is used in the development of advanced materials, including magnetic materials and conductive polymers.
Mecanismo De Acción
The mechanism by which decamethylchromocene exerts its effects is primarily through its ability to donate and accept electrons. This makes it a strong reducing agent and allows it to participate in various redox reactions. The molecular targets and pathways involved often include electron transfer processes where this compound can stabilize unusual oxidation states of chromium .
Comparación Con Compuestos Similares
Decamethylchromocene is unique among metallocenes due to the presence of ten methyl groups, which significantly alter its electronic and steric properties compared to other metallocenes such as ferrocene (bis(cyclopentadienyl)iron) and nickelocene (bis(cyclopentadienyl)nickel) . These modifications result in different reactivity and stability profiles, making this compound particularly useful in applications requiring strong reducing agents .
Similar compounds include:
Ferrocene: (\text{Fe[C}_5\text{H}_5]_2)
Nickelocene: (\text{Ni[C}_5\text{H}_5]_2)
Chromocene: (\text{Cr[C}_5\text{H}_5]_2)
Each of these compounds has its own unique set of properties and applications, but this compound stands out due to its enhanced stability and reactivity .
Propiedades
Fórmula molecular |
C20H30Cr |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
Clave InChI |
KZCDXNZVNRLDFN-UHFFFAOYSA-N |
SMILES canónico |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-(3,4-Dihydroxyphenyl)prop-2-enamido]-5-hydroxybenzoic acid](/img/structure/B12510726.png)
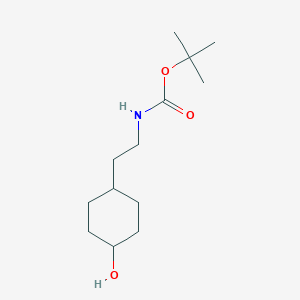
phosphanyl}phenyl)-4,5-dihydro-1,3-oxazole](/img/structure/B12510734.png)

![1,3-bis{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12510746.png)
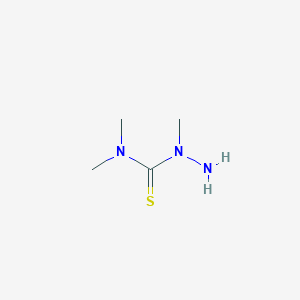

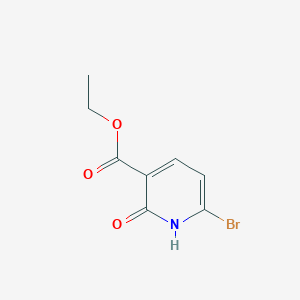

![(R)RuCl[(pcymene)(SEGPHOS)]Cl](/img/structure/B12510792.png)

![1-(2-{2-[2-(2-{2-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]ethoxy}ethoxy)ethoxy]acetamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510797.png)
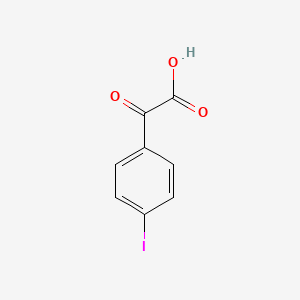
![1-(5-bromopyrimidin-2-yl)-N-[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine hydrochloride](/img/structure/B12510812.png)
